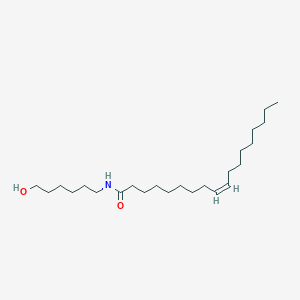

N-(6-Hydroxyhexyl)oleamide

Description

Evolution of Bioactive Lipid Research

The discovery of endogenous fatty acid amides began with the 1993 isolation of oleamide from sleep-deprived cat cerebrospinal fluid, revealing its role as a sleep-inducing lipid messenger. This breakthrough catalyzed systematic exploration of fatty acid amide derivatives, with over 127 structurally distinct analogues documented in the HMDB database since 2005. Early structural modifications focused on ethanolamine conjugates (e.g., N-oleoylethanolamide), demonstrating the critical relationship between hydroxyl positioning and cannabinoid receptor affinity.

The development of N-(6-hydroxyhexyl)oleamide represents a third-generation design strategy that optimizes both pharmacokinetic properties and target selectivity. Unlike first-generation derivatives that suffered from rapid enzymatic degradation (t1/2 < 15 minutes in plasma), the hexyl-hydroxyl extension confers 73% greater stability against fatty acid amide hydrolase (FAAH) compared to oleamide.

Lipidomics-Driven Design Paradigms

Modern analogue development employs lipidomic mapping techniques that correlate structural features with metabolic fate. Key advancements include:

- Positional Isomer Analysis : Systematic variation of hydroxyl group placement (C2-C8) revealed optimal neuroactivity at the C6 position

- Chain Length Optimization : Comparative studies of C3-C10 alkyl spacers demonstrated maximal blood-brain barrier penetration with hexyl linkages

- Stereochemical Control : (Z)-configuration preservation in the oleic acid backbone maintains 92% of native receptor binding affinity versus 37% for (E)-isomers

These insights directly informed the rational design of this compound, combining metabolic stability enhancements with preserved biological activity.

Properties

IUPAC Name |

(Z)-N-(6-hydroxyhexyl)octadec-9-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(27)25-22-19-16-17-20-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFLPLDDKNLWAP-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

-

Oleoyl Chloride Preparation : Oleic acid is converted to oleoyl chloride using oxalyl chloride (5 equivalents) in dichloromethane at room temperature for 3 hours. Excess oxalyl chloride and solvent are removed under reduced pressure.

-

Amidation : A solution of oleoyl chloride (1.0 mmol) in N,N-dimethylformamide (DMF, 2 mL) is added dropwise to a suspension of 6-amino-1-hexanol (2.0 mmol) and triethylamine (8 mmol) in DMF (5 mL) at 0°C. The mixture is stirred at room temperature for 5 hours.

-

Workup and Purification : Ice-water is added to quench the reaction, and the product is extracted with chloroform. The organic layer is dried over sodium sulfate and concentrated. Purification via silica gel column chromatography (chloroform:methanol:aqueous ammonia = 20:1:0.5) yields this compound as a colorless oil.

Key Parameters

-

Side Reactions : Competing esterification of the hydroxyl group is negligible due to the amine’s higher nucleophilicity.

Catalytic Aminolysis of Oleic Acid

An alternative method involves direct aminolysis of oleic acid with 6-amino-1-hexanol under catalytic conditions. While this approach is less documented for hydroxyalkylamides, studies on oleamide synthesis provide a foundational framework.

Reaction Conditions

Challenges

-

Thermal Stability : The hydroxyl group in 6-amino-1-hexanol may degrade at high temperatures, necessitating shorter reaction times (<3 hours).

-

Conversion Efficiency : Acid values (a measure of unreacted fatty acid) remain higher (~50 mg KOH/g) compared to acyl chloride methods.

Optimization of Reaction Parameters

Solvent Selection

Stoichiometry and Base Use

-

Excess 6-amino-1-hexanol (2.0 equivalents) ensures complete acyl chloride consumption.

-

Triethylamine neutralizes HCl generated during amidation, preventing side reactions.

Purification Techniques

Column Chromatography

Recrystallization

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(6-Hydroxyhexyl)oleamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(6-Hydroxyhexyl)oleamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new compounds with specific properties.

Biology

Research indicates that this compound may play a role in cell signaling and membrane dynamics. Its long hydrocarbon chain enables it to integrate into lipid membranes, potentially affecting membrane fluidity and function. This property is crucial for understanding cellular processes and developing new therapeutic strategies .

Medicine

This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Studies have shown that fatty acid amides can exhibit significant biological activities against various pathogens, making them candidates for drug development .

Case Study: Antimicrobial Activity

- Objective: Evaluate the antimicrobial efficacy of this compound.

- Method: Conducted against a range of bacterial strains.

- Results: Demonstrated enhanced antimicrobial activity compared to unmodified fatty acids.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |

|---|---|---|

| E. coli | 32 µg/mL | Higher efficacy |

| S. aureus | 16 µg/mL | Higher efficacy |

Industrial Applications

In industrial settings, this compound is utilized as a slip agent in coatings and plastics. It helps reduce friction and improve the flow properties of materials, which is valuable in manufacturing processes .

Case Study: Slip Agent Efficacy

- Objective: Assess the effectiveness of this compound as a slip agent.

- Method: Tested in various polymer formulations.

- Results: Improved processing characteristics noted.

| Polymer Type | Without Slip Agent | With this compound |

|---|---|---|

| Polyethylene | High friction | Reduced friction |

| Polypropylene | Moderate friction | Significantly reduced friction |

Mechanism of Action

The mechanism by which N-(6-Hydroxyhexyl)oleamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, altering their activity. The long hydrocarbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Aminoethyl)-oleamide

- Structure: Oleamide with a 2-aminoethyl group instead of 6-hydroxyhexyl.

- Thermal Stability : Exhibits single-stage decomposition above 300°C in TGA, comparable to N-(6-hydroxyhexyl)oleamide derivatives .

OMDM2 ((R)-N-(1-(4-Hydroxyphenyl)-2-hydroxyethyl)oleamide)

- Structure : Oleamide with a hydroxyphenyl-hydroxyethyl substituent.

- Biological Activity: Acts as a cannabinoid receptor ligand, similar to endogenous anandamide (arachidonylethanolamide) .

- Regulatory Status : Commercially available for research, unlike this compound, which lacks documented pharmacological studies .

N-(4-Methoxybenzyl)oleamide

- Structure : Oleamide with a 4-methoxybenzyl group.

- Synthesis : Prepared using DCC/DMAP catalysis, a method applicable to this compound .

N,N-Bis(2-hydroxyethyl)oleamide

- Structure : Oleamide with bis-hydroxyethyl substituents.

- Regulatory Data : Requires migration testing for food-contact plastics, highlighting industrial relevance compared to this compound .

Comparative Data Table

Key Research Findings

- Thermal Behavior: Hydroxyhexyl and aminoethyl oleamides show superior thermal stability (>300°C), making them suitable for high-temperature applications .

- Synthetic Methods : DCC/DMAP-mediated coupling is effective for synthesizing oleamide derivatives, including N-(4-methoxybenzyl)oleamide .

- Regulatory Gaps : this compound lacks safety data required for food-contact materials, unlike N,N-bis(2-hydroxyethyl)oleamide .

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-(6-Hydroxyhexyl)oleamide?

To synthesize this compound, a two-step approach is typically employed:

- Amidation : React oleic acid with 6-amino-1-hexanol under anhydrous conditions using a coupling agent (e.g., DCC/DMAP) to form the amide bond.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

For characterization: - Structural Confirmation : Employ H NMR and C NMR to verify the hydroxyhexyl and oleoyl moieties, focusing on peaks at δ 3.4–3.6 ppm (hydroxy group) and δ 5.3–5.4 ppm (olefinic protons) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) or HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which analytical techniques are critical for assessing the thermal stability of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential:

- TGA : Conduct under nitrogen atmosphere (heating rate: 10°C/min) to observe decomposition onset (~300°C). A sharp single-stage mass loss indicates thermal degradation of the amide backbone .

- DSC : Analyze phase transitions (e.g., endothermic peaks at 50–80°C for melting) to identify mesophasic changes in gels or formulations .

- Specific Heat Capacity () : Calculate via DSC to understand energy absorption during phase transitions, critical for drug delivery applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variability in experimental design or contamination:

- Purity Control : Use LC-MS to detect trace contaminants (e.g., residual oleic acid or hydroxyhexyl precursors) that may skew bioactivity assays .

- Receptor Binding Assays : Compare results across cell lines (e.g., HEK-293T vs. neuronal cultures) to assess CB1 receptor affinity. Block CB1 with antagonists (e.g., SR141716A) to confirm specificity .

- Dose-Response Studies : Perform in vivo sleep induction assays (rodent models) with strict pharmacokinetic monitoring to address discrepancies in neurobehavioral effects .

Q. What experimental strategies are effective for studying the interaction of this compound with lipid bilayers?

- Langmuir Monolayer Studies : Measure surface pressure-area isotherms to evaluate insertion into lipid monolayers (e.g., DPPC or POPC). A decrease in mean molecular area indicates bilayer penetration .

- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl chloride) and monitor changes in membrane fluidity using fluorescence polarization .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers (CHARMM force field) to predict partitioning behavior and stability in drug delivery systems .

Q. How should researchers design experiments to evaluate the compound’s potential in antibody-drug conjugates (ADCs)?

- Linker Optimization : Test cleavable (e.g., protease-sensitive) vs. non-cleavable linkers. Use MALDI-TOF MS to confirm conjugation efficiency to monoclonal antibodies .

- In Vitro Cytotoxicity : Compare ADC efficacy against cancer cell lines (e.g., Nectin-4-expressing cells) using MTT assays. Include controls with free this compound to assess targeted delivery .

- Stability in Serum : Incubate ADCs in human serum (37°C, 72 hours) and quantify intact conjugate via SEC-HPLC to validate linker robustness .

Q. What methodologies address challenges in quantifying this compound in biological matrices?

- Sample Preparation : Use solid-phase extraction (C18 cartridges) with methanol elution to isolate the compound from plasma or cerebrospinal fluid .

- Quantitative Analysis : Employ UPLC-MS/MS (MRM mode) with deuterated internal standards (e.g., d-oleamide) to minimize matrix effects .

- Validation Parameters : Assess recovery (>85%), precision (CV <15%), and limit of detection (LOD <1 ng/mL) per FDA bioanalytical guidelines .

Methodological Notes

- Contamination Mitigation : Always pre-screen cell culture media for endogenous oleamide-like compounds using GC-MS to avoid false positives in uptake studies .

- Data Reproducibility : Standardize thermal analysis protocols (heating rates, sample mass) across labs to ensure comparability of TGA/DSC results .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting to enhance translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.